molecular formula C10H10O3 B12902341 Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl- CAS No. 109072-90-4

Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-

Cat. No.: B12902341
CAS No.: 109072-90-4
M. Wt: 178.18 g/mol
InChI Key: GXQBNIJCEOXWFQ-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group and a dioxolane ring fused to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of starting materials such as 2-hydroxybenzaldehyde and 1,2-dibromoethane. The reaction proceeds through a series of steps including condensation, cyclization, and methylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the methyl and dioxolane groups.

    6-Methylbenzofuran: Similar structure but lacks the dioxolane ring.

    6,7-Dihydro-[1,3]dioxolo[4,5-f]benzofuran: Similar structure but lacks the methyl group.

Uniqueness

6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran is unique due to the presence of both the methyl group and the dioxolane ring, which confer distinct chemical and biological properties

Biological Activity

Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl- (CAS Number: 12179134) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, anticholinesterase activity, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a fused benzodioxole structure which is characteristic of many biologically active compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. Furo[2,3-f]-1,3-benzodioxole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized several benzodioxole derivatives and tested them against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells (NIH/3T3 mouse embryonic fibroblast cells) .

Key Findings :

  • Compound Efficacy : One derivative showed the highest inhibition of cell proliferation in A549 and C6 cells with an IC50 value lower than that of standard anticancer agents.
  • Mechanism of Action : The compound induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another area where furo[2,3-f]-1,3-benzodioxole has demonstrated activity. The anticholinesterase effects were evaluated using Ellman’s spectrophotometric method.

Inhibition Results

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 1108.0 ± 3.53Not Active
Compound 2205.0 ± 5.0Weak Inhibition
Furo[2,3-f]-1,3-benzodioxoleNot TestedNot Tested

These findings suggest that while some derivatives show promising AChE inhibition, furo[2,3-f]-1,3-benzodioxole itself may not exhibit significant anticholinesterase activity .

Pharmacological Potential

The biological activity of furo[2,3-f]-1,3-benzodioxole extends beyond anticancer and anticholinesterase effects. Its structural characteristics suggest potential in various therapeutic areas:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects in preclinical models .
  • Neuroprotective Effects : Given the role of cholinergic systems in neurodegenerative diseases, further exploration into the neuroprotective potential of this compound is warranted.

Properties

CAS No.

109072-90-4

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

6-methyl-6,7-dihydrofuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C10H10O3/c1-6-2-7-3-9-10(12-5-11-9)4-8(7)13-6/h3-4,6H,2,5H2,1H3

InChI Key

GXQBNIJCEOXWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2O1)OCO3

Origin of Product

United States

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